molecular formula C11H17NO2 B14915378 3-(Benzyloxy)-2-methoxypropan-1-amine

3-(Benzyloxy)-2-methoxypropan-1-amine

Cat. No.: B14915378
M. Wt: 195.26 g/mol
InChI Key: ZLDGMJSZBZHNFB-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-methoxypropan-1-amine is an organic compound with a molecular formula of C11H17NO2 This compound features a benzyloxy group attached to a methoxypropan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-methoxypropan-1-amine typically involves the reaction of benzyl alcohol with 3-chloro-2-methoxypropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the benzyloxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-methoxypropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzylamine or benzyl alcohol.

    Substitution: Azides or thiol derivatives.

Scientific Research Applications

3-(Benzyloxy)-2-methoxypropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-2-hydroxypropan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(Benzyloxy)-2-chloropropan-1-amine: Contains a chlorine atom instead of a methoxy group.

    3-(Benzyloxy)-2-ethoxypropan-1-amine: Features an ethoxy group instead of a methoxy group.

Uniqueness

3-(Benzyloxy)-2-methoxypropan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-methoxy-3-phenylmethoxypropan-1-amine

InChI

InChI=1S/C11H17NO2/c1-13-11(7-12)9-14-8-10-5-3-2-4-6-10/h2-6,11H,7-9,12H2,1H3

InChI Key

ZLDGMJSZBZHNFB-UHFFFAOYSA-N

Canonical SMILES

COC(CN)COCC1=CC=CC=C1

Origin of Product

United States

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